molecular formula C19H25N7O15P2 B161393 Adenylyl-3'-5'-phospho-uridine-3'-monophosphate CAS No. 1985-21-3

Adenylyl-3'-5'-phospho-uridine-3'-monophosphate

Cat. No. B161393
CAS RN: 1985-21-3
M. Wt: 653.4 g/mol
InChI Key: FZCSEXOMUJFOHQ-KPKSGTNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adenylyl-3'-5'-phospho-uridine-3'-monophosphate (ApU) is a nucleotide analog that has been used in scientific research to investigate the biochemical and physiological effects of various cellular processes. ApU is a synthetic compound that is structurally similar to the natural nucleotide uridine monophosphate (UMP). However, ApU contains an additional phosphate group and a modified sugar moiety that makes it resistant to degradation by cellular enzymes.

Mechanism Of Action

Adenylyl-3'-5'-phospho-uridine-3'-monophosphate functions as an inhibitor of RNA processing enzymes, including RNA polymerase and RNA helicase. By inhibiting these enzymes, Adenylyl-3'-5'-phospho-uridine-3'-monophosphate can alter the processing and stability of RNA molecules, leading to changes in gene expression and cellular function.

Biochemical And Physiological Effects

Studies have shown that Adenylyl-3'-5'-phospho-uridine-3'-monophosphate can have a variety of biochemical and physiological effects on cells and organisms. For example, Adenylyl-3'-5'-phospho-uridine-3'-monophosphate has been shown to inhibit the replication of certain viruses, including the influenza virus and the hepatitis C virus. Additionally, Adenylyl-3'-5'-phospho-uridine-3'-monophosphate has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anticancer agent.

Advantages And Limitations For Lab Experiments

One advantage of using Adenylyl-3'-5'-phospho-uridine-3'-monophosphate in scientific research is that it is a synthetic compound, which means that it can be easily produced in large quantities and purified for use in experiments. Additionally, Adenylyl-3'-5'-phospho-uridine-3'-monophosphate is resistant to degradation by cellular enzymes, which makes it a useful tool for investigating the stability and processing of RNA molecules. However, one limitation of using Adenylyl-3'-5'-phospho-uridine-3'-monophosphate is that it is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects.

Future Directions

There are several directions for future research involving Adenylyl-3'-5'-phospho-uridine-3'-monophosphate. One potential area of investigation is the development of new RNA processing inhibitors based on the structure of Adenylyl-3'-5'-phospho-uridine-3'-monophosphate. Additionally, researchers may investigate the potential use of Adenylyl-3'-5'-phospho-uridine-3'-monophosphate as an anticancer agent or antiviral agent. Finally, further studies may be needed to fully understand the biochemical and physiological effects of Adenylyl-3'-5'-phospho-uridine-3'-monophosphate on cells and organisms.

Synthesis Methods

Adenylyl-3'-5'-phospho-uridine-3'-monophosphate can be synthesized by a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to assemble the nucleotide analog from individual building blocks. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of the nucleotide analog from precursor molecules.

Scientific Research Applications

Adenylyl-3'-5'-phospho-uridine-3'-monophosphate has been used in a variety of scientific research applications, including the study of RNA processing, RNA editing, and RNA splicing. Additionally, Adenylyl-3'-5'-phospho-uridine-3'-monophosphate has been used as a tool to investigate the role of RNA modifications in various cellular processes, including translation, transcription, and RNA stability.

properties

CAS RN

1985-21-3

Product Name

Adenylyl-3'-5'-phospho-uridine-3'-monophosphate

Molecular Formula

C19H25N7O15P2

Molecular Weight

653.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C19H25N7O15P2/c20-15-10-16(22-5-21-15)26(6-23-10)18-11(29)13(7(3-27)38-18)41-43(35,36)37-4-8-14(40-42(32,33)34)12(30)17(39-8)25-2-1-9(28)24-19(25)31/h1-2,5-8,11-14,17-18,27,29-30H,3-4H2,(H,35,36)(H2,20,21,22)(H,24,28,31)(H2,32,33,34)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1

InChI Key

FZCSEXOMUJFOHQ-KPKSGTNCSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)CO)OP(=O)(O)O)O

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)CO)OP(=O)(O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)CO)OP(=O)(O)O)O

Other CAS RN

1985-21-3

synonyms

adenylyl-(3'-5')-3'-uridylic acid
adenylyl-(3'-5')-uridine 3'-monophosphate
ApUp

Origin of Product

United States

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